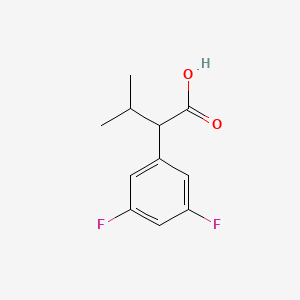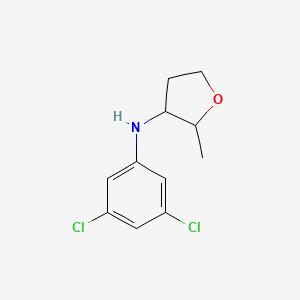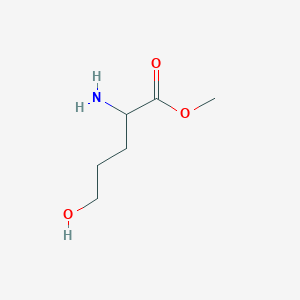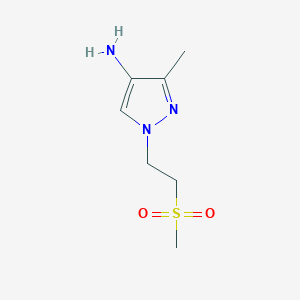![molecular formula C13H21NO B15275345 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a phenylethanol group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under appropriate conditions. One common method involves the use of a catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of 2-phenylethanol is replaced by the amino group of 3-methylbutan-2-amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethan-1-ol: Similar structure but lacks the 3-methylbutan-2-yl group.
3-Methylbutan-2-amine: Contains the 3-methylbutan-2-yl group but lacks the phenylethanol moiety.
2-Phenylethanol: Contains the phenylethanol group but lacks the amino substitution.
Uniqueness
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of its phenylethanol and 3-methylbutan-2-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-(3-methylbutan-2-ylamino)-2-phenylethanol |
InChI |
InChI=1S/C13H21NO/c1-10(2)11(3)14-13(9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3 |
Clave InChI |
WLLOLCNXYDAOCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)


amine](/img/structure/B15275334.png)

